N-2-biphenylyl-2-thiophenecarboxamide
Description
N-2-Biphenylyl-2-thiophenecarboxamide is a carboxamide derivative featuring a thiophene ring linked to a biphenyl moiety via an amide bond.
Properties
IUPAC Name |
N-(2-phenylphenyl)thiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13NOS/c19-17(16-11-6-12-20-16)18-15-10-5-4-9-14(15)13-7-2-1-3-8-13/h1-12H,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KULQTJVFOBIWAQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=CC=C2NC(=O)C3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13NOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
N-(2-Nitrophenyl)thiophene-2-carboxamide (Compound I)
Synthesis : Synthesized via refluxing 2-thiophenecarbonyl chloride with 2-nitroaniline in acetonitrile, yielding yellow crystals (m.p. 397 K) .
Structural Features :
- Two molecules (A and B) per asymmetric unit.
- Dihedral angles between benzene and thiophene rings: 13.53° (A) and 8.50° (B) .
- Comparable to N-(2-nitrophenyl)furan-2-carboxamide (2NPFC) (9.71° dihedral angle) but with distinct C–S bond lengths due to thiophene vs. furan substitution .
Interactions : - Weak C–H⋯O/S interactions stabilize crystal packing, forming S(6) ring motifs .
N-(2-Nitrophenyl)furan-2-carboxamide (2NPFC)
Comparison :
N-[(Pyridin-2-yl)methyl]thiophene-2-carboxamide
Structural Highlights :
N-([1,1'-Biphenyl]-2-yl)-3,4-dichlorobenzo[b]thiophene-2-carboxamide (CAS 332382-21-5)
Key Differences :
- Incorporates a dichlorobenzo[b]thiophene core and biphenyl group.
- Increased steric bulk and electron-withdrawing Cl atoms likely enhance thermal stability and alter solubility compared to non-halogenated analogs .
N-(2-Phenoxyphenyl)-2-thiophenecarboxamide (CAS 547698-53-3)
Structural Variation :
- Phenoxyphenyl group replaces biphenylyl/nitrophenyl substituents.
Research Implications
- Steric and Conformational Factors : Biphenylyl and dichlorobenzo[b]thiophene derivatives exhibit greater steric hindrance, influencing binding interactions in medicinal chemistry applications .
- Crystallographic Trends : Thiophene-based carboxamides consistently show weaker hydrogen-bonding networks compared to furan analogs, impacting crystal engineering strategies .
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